molecular formula C15H13ClO B14277559 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene CAS No. 138534-59-5

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene

Katalognummer: B14277559
CAS-Nummer: 138534-59-5
Molekulargewicht: 244.71 g/mol
InChI-Schlüssel: BSCJHPJFXLEKGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H13ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a phenylethenyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, anisole (methoxybenzene) is first chlorinated to introduce the chlorine atom at the para position. The resulting 2-chloroanisole is then subjected to a Friedel-Crafts alkylation reaction with styrene to introduce the phenylethenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation reactions. These processes are optimized for high yield and purity, often using catalysts such as aluminum chloride (AlCl3) and reaction conditions that favor the desired substitution patterns.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenylethyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit certain enzymes or modulate receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    1-Methoxy-4-(2-phenylethenyl)benzene: Lacks the chlorine atom.

    4-Methoxystilbene: Similar structure but without the chlorine atom.

Uniqueness

2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .

Eigenschaften

CAS-Nummer

138534-59-5

Molekularformel

C15H13ClO

Molekulargewicht

244.71 g/mol

IUPAC-Name

2-chloro-1-methoxy-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C15H13ClO/c1-11(12-6-4-3-5-7-12)13-8-9-15(17-2)14(16)10-13/h3-10H,1H2,2H3

InChI-Schlüssel

BSCJHPJFXLEKGC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.